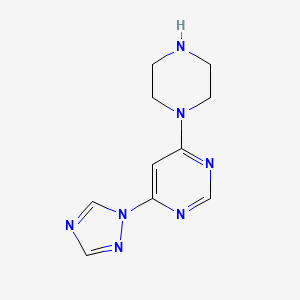

4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Vue d'ensemble

Description

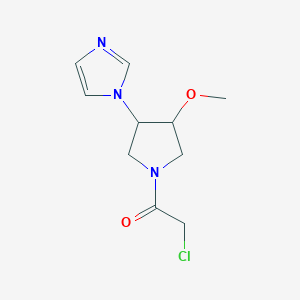

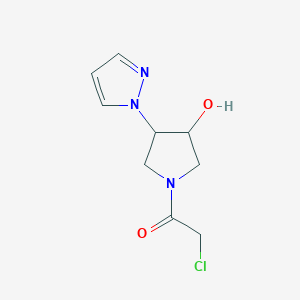

“4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Additionally, it contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of “4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine” would be characterized by the presence of the pyrimidine, piperazine, and 1,2,4-triazole rings. The exact structure would depend on the specific arrangement and connectivity of these rings .

Chemical Reactions Analysis

The chemical reactivity of “4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine” would be influenced by the presence of the nitrogen atoms in the pyrimidine, piperazine, and 1,2,4-triazole rings. These nitrogen atoms could act as nucleophiles in reactions with electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine” would be influenced by the presence of the pyrimidine, piperazine, and 1,2,4-triazole rings. For example, the presence of the nitrogen atoms could influence the compound’s solubility in water .

Applications De Recherche Scientifique

Anticancer Activity

This compound has been studied for its in vitro cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . The compound’s ability to induce apoptosis in cancer cells is of particular interest for developing new anticancer therapies.

Tubulin Polymerization Inhibition

The compound has shown promising results in inhibiting tubulin polymerization, which is a vital process for cell division . This inhibition can potentially stop the growth of cancer cells, making it a valuable target for anticancer drugs.

Apoptosis Induction

Research indicates that this compound can induce apoptosis, or programmed cell death, in BT-474 cancer cells . This is achieved through the activation of cellular pathways that lead to cell death, which is a desirable effect in cancer treatment.

Cell Cycle Arrest

The compound has been associated with causing cell cycle arrest at the sub-G1 and G2/M phase in cancer cells . By halting the cell cycle, the compound can prevent the proliferation of cancer cells, contributing to its potential as a cancer therapeutic.

Colony Formation Inhibition

In clonogenic assays, the compound demonstrated the ability to inhibit colony formation in a concentration-dependent manner . This suggests that it could be effective in preventing the spread of cancer cells.

Drug-like Properties

In silico studies have suggested that sulfonyl piperazine-integrated triazole conjugates, which include this compound, possess drug-like properties . This means that the compound has the potential to be developed into a pharmaceutical drug with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is the tubulin protein . Tubulin is a globular protein and is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining the structure of the cell and also in cell division .

Mode of Action

4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine interacts with its target, tubulin, by binding to the colchicine binding site of the protein . This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the microtubules . This leads to cell cycle arrest at the sub-G1 and G2/M phase .

Biochemical Pathways

The interaction of 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine with tubulin affects the microtubule dynamics, a critical process in cell division . The disruption of microtubule formation leads to cell cycle arrest, preventing the cells from dividing . This can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound is predicted to have drug-like properties , suggesting it may be well-absorbed and distributed in the body, metabolized to some extent, and eventually excreted.

Result of Action

The result of the action of 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is the induction of apoptosis in cells . This is evidenced by the inhibition of colony formation in BT-474 cells by the compound in a concentration-dependent manner . The compound has shown cytotoxic activity against several cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

Propriétés

IUPAC Name |

4-piperazin-1-yl-6-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N7/c1-3-16(4-2-11-1)9-5-10(14-7-13-9)17-8-12-6-15-17/h5-8,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCUUYYWCBKJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC(=C2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478017.png)

![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1478022.png)

![3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1478024.png)

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B1478031.png)

![3-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478032.png)